molecular formula C9H7ClF3NO B1580718 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 351-38-2

2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1580718
CAS No.: 351-38-2
M. Wt: 237.6 g/mol
InChI Key: MOEJRZLPQODXGM-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 351-38-2) is a chemical compound with the molecular formula C 9 H 7 ClF 3 NO and a molecular weight of 237.61 g/mol . This compound is characterized as a white to off-white solid with a melting point reported between 62.5-64°C and a high boiling point of approximately 326.4°C . Its density is about 1.419 g/cm³ . This acetamide derivative is of significant value in scientific research, particularly as a versatile synthetic intermediate or alkylating reagent in organic and medicinal chemistry . Its primary research application is in the design and synthesis of novel bioactive molecules. For instance, it has been utilized as a key precursor in the development of new N -phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been screened for anticonvulsant activity . In such contexts, the compound's structure, featuring both an acetamide group and an electron-withdrawing trifluoromethyl group on the phenyl ring, is crucial for interacting with biological targets. Research indicates that derivatives stemming from this core structure can act as moderate binders to neuronal voltage-sensitive sodium channels, a common mechanism for anticonvulsant drugs . Handling of this material requires appropriate safety measures. It is classified as causing serious eye irritation (H319) . It is recommended to wear tight-fitting safety goggles, protective gloves, and impervious clothing. Adequate ventilation should be ensured, and dust formation should be avoided . In case of contact with eyes, rinse cautiously with water for several minutes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEJRZLPQODXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353094
Record name 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
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Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-38-2
Record name 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-ACETOTOLUIDIDE
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Preparation Methods

Preparation of 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone (Intermediate)

  • Reagents: 3-(trifluoromethyl)aniline and 2-chloroacetyl chloride.
  • Solvent system: Dichloromethane (DCM) and 2% aqueous sodium hydroxide.
  • Conditions: The reaction is carried out at 0 °C with stirring for 3 hours.
  • Procedure:

    • Dissolve 0.05 mol of 3-(trifluoromethyl)aniline in 30 mL DCM and mix with 5 mL of 2% aqueous NaOH.
    • Add 0.05 mol of 2-chloroacetyl chloride dissolved in 10 mL DCM dropwise over 1 hour, maintaining the temperature at 0 °C.
    • Continue stirring for an additional 2 hours post addition.
    • Extract the reaction mixture sequentially with saturated potassium bisulfate solution, water, and brine.
    • Dry the organic layer over anhydrous sodium sulfate and concentrate by rotary evaporation to obtain the intermediate as white crystalline powder.
  • Characterization:

    • Melting point: ~84–85 °C
    • Confirmed by 1H NMR, 13C NMR, and mass spectrometry.
    • Purity assessed by HPLC chromatography.

This method yields the intermediate in high purity suitable for subsequent reactions.

Alkylation to Form this compound

  • Reagents: The previously obtained 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone and corresponding amines.
  • Solvent system: Dry acetone.
  • Base: Potassium carbonate (K2CO3).
  • Catalyst: Catalytic amount of potassium iodide (KI).
  • Conditions: The reaction is performed at 60 °C in a biphasic liquid–solid system.
  • Procedure:

    • Mix the intermediate with the amine in dry acetone containing K2CO3 and KI.
    • Stir the mixture at 60 °C for several hours (reaction time varies depending on amine).
    • Monitor reaction progress by HPLC chromatography.
    • Isolate the product by filtration and purification techniques.
  • Yields: Reported yields range from 44% to 78%, depending on the amine used and reaction conditions.

Alternative Synthetic Approaches and Notes

  • Microwave-assisted synthesis: Some studies report microwave irradiation to accelerate acylation and alkylation steps, improving reaction times and sometimes yields.
  • Purity and characterization: Purification is commonly achieved by recrystallization and chromatographic techniques. Characterization includes elemental analysis, 1H NMR, 13C NMR, 19F NMR (to confirm trifluoromethyl group), LC/MS, and HPLC purity assessment.
  • Reaction selectivity: Maintaining a molar ratio of 1:1 between amine and acylating agent is critical to avoid formation of N- and O-diacylated byproducts, which complicate purification.

Summary Table of Preparation Conditions

Step Reagents & Conditions Solvent System Temperature Time Yield (%) Notes
1 3-(trifluoromethyl)aniline + 2-chloroacetyl chloride DCM + 2% aqueous NaOH 0 °C 3 hours High Dropwise addition of acyl chloride; ice cooling
2 Intermediate + amine + K2CO3 + KI Dry acetone 60 °C Several hrs 44–78 Biphasic liquid–solid system; HPLC monitoring

Research Findings and Analytical Data

  • The acylation step is highly selective and reproducible, yielding the key intermediate with excellent purity.
  • Alkylation proceeds efficiently under mild heating with base and catalytic KI, facilitating nucleophilic substitution at the chloroacetamide moiety.
  • Analytical data confirm structural integrity and purity:
    • 1H NMR: Signals for methylene protons adjacent to chlorine (~4.2 ppm), aromatic protons, and amide NH.
    • 13C NMR: Carbonyl carbon (~168–170 ppm), aromatic carbons, and methylene carbon (~43 ppm).
    • 19F NMR: Characteristic trifluoromethyl signal confirming the presence of CF3 group.
    • HPLC: Retention times consistent with pure product; chromatograms show single major peak.
    • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight.

Chemical Reactions Analysis

2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation might lead to the formation of corresponding acids or ketones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of derivatives of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced anticonvulsant activity compared to their non-trifluoromethyl counterparts.

  • Study Findings : A significant study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, where the presence of the trifluoromethyl group was crucial for activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in animal models. Among these, specific derivatives showed promising results, indicating a structure-activity relationship (SAR) that favors trifluoromethyl substitution for enhanced efficacy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of molecular modifications in enhancing the pharmacological profile of this compound derivatives. The presence of the trifluoromethyl group significantly influences the binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs.

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
2052.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

This table summarizes the effective doses (ED50) and toxic doses (TD50) for selected compounds in anticonvulsant testing, showcasing the relative safety and efficacy of these derivatives .

Fungicidal Properties

The compound has also been evaluated for its antifungal activity, particularly as a potential pesticide. A study focusing on trifluoromethylphenyl amides identified several derivatives with significant antifungal properties against various plant pathogens.

  • Active Compounds : Among the derivatives tested, certain compounds demonstrated strong activity against species such as Colletotrichum and Botrytis cinerea. Notably, one derivative exhibited broad-spectrum antifungal activity, making it a candidate for further development as a fungicide .
CompoundTarget PathogenActivity Level
7aColletotrichum acutatumStrong
7bBotrytis cinereaModerate

This table summarizes the antifungal efficacy of selected compounds derived from this compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby increasing its efficacy. The molecular targets and pathways involved vary depending on the specific drug or application, but generally, the trifluoromethyl group plays a crucial role in modulating the compound’s interaction with biological molecules.

Comparison with Similar Compounds

2-Chloro-N-(3-methylphenyl)acetamide (CAS: Not provided)

  • Structure : Substitutes -CF₃ with -CH₃ at the meta position.
  • Properties : Molecular weight 183.63 g/mol ; crystallizes in a triclinic system with intermolecular N–H⋯O hydrogen bonds .

2-Chloro-N-(3-chlorophenyl)acetamide (CAS: Not provided)

  • Structure : Replaces -CF₃ with -Cl at the meta position.
  • Properties : Molecular weight 202.05 g/mol ; forms hydrogen-bonded dimers in crystals .
  • Key Difference : The -Cl group is moderately electron-withdrawing but less so than -CF₃, resulting in intermediate reactivity.

2-Chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (CAS: 40992-94-7)

  • Structure: Adds a nitro (-NO₂) group at the para position alongside -CF₃.
  • Properties : Molecular weight 282.63 g/mol ; used as a synthetic intermediate for herbicides .
  • Key Difference : The nitro group intensifies electron withdrawal, likely enhancing electrophilicity and herbicidal activity compared to the parent compound.

Heterocyclic Analogues

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (CAS: 339096-66-1)

  • Structure : Replaces the phenyl ring with a pyridine moiety.
  • Properties : Contains dual chloro and trifluoromethyl substituents on the pyridine ring .

Herbicide Analogues

Acetochlor (CAS: 34256-82-1)

  • Structure : Features an ethoxymethyl group and 2-ethyl-6-methylphenyl substituent.
  • Properties : Molecular weight 269.77 g/mol ; a pre-emergent herbicide targeting grasses and broadleaf weeds .
  • Key Difference : Bulkier alkyl groups improve soil adsorption and persistence, whereas the trifluoromethylphenyl group in the target compound may enhance photostability.

Fluorochloridone (CAS: 61213-25-0)

  • Structure: A pyrrolidinone derivative with -CF₃ and chloromethyl groups.
  • Properties : Yield >85% under optimized synthesis conditions; used to control weeds in crops like cotton .
  • Key Difference : The cyclic amide structure (vs. linear acetamide) alters metabolic degradation pathways, affecting environmental half-life.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO 237.61 3-CF₃, 2-Cl Alkylating agent, synthetic intermediate
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 3-CH₃, 2-Cl Crystallography studies
Acetochlor C₁₄H₂₀ClNO₂ 269.77 Ethoxymethyl, 2-ethyl-6-methyl Herbicide
Fluorochloridone C₁₂H₁₁Cl₂F₃N₂O₂ 343.13 Pyrrolidinone, 3-CF₃ Herbicide

Table 2. Electronic Effects of Substituents

Substituent Electron Effect Impact on Reactivity
-CF₃ Strongly withdrawing Enhances electrophilicity, stabilizes intermediates
-NO₂ Very strongly withdrawing Increases oxidative potential
-Cl Moderately withdrawing Balances reactivity and stability
-CH₃ Donating Reduces electrophilicity

Biological Activity

2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClF3NO. It features a chloro group and a trifluoromethyl group, which significantly influence its biological activity due to their electron-withdrawing properties.

Biological Activity Overview

Research indicates that this compound exhibits notable anticonvulsant , antifungal , and antibacterial activities. The presence of the trifluoromethyl group enhances its potency against various biological targets.

Anticonvulsant Activity

A study focusing on the anticonvulsant properties of related compounds demonstrated that derivatives containing the trifluoromethyl group showed significant protection in maximal electroshock (MES) seizure models. The results are summarized in Table 1.

CompoundDose (mg/kg)MES Seizure ProtectionToxicity (Rotarod Test)
This compound100YesLow
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100YesModerate
N-(3-chlorophenyl)-2-morpholino-acetamide300YesHigh

The study indicated that the trifluoromethyl substitution was crucial for enhancing anticonvulsant activity, with many derivatives showing efficacy at varying doses .

Antifungal Activity

In agrochemical applications, this compound has been evaluated for its fungicidal properties. A comprehensive study tested various trifluoromethylphenyl amides against several fungal species, revealing that certain derivatives exhibited potent antifungal activity.

Fungal SpeciesCompound TestedActivity Observed
Colletotrichum acutatumThis compoundModerate
Botrytis cinereaThis compoundLow
Fusarium oxysporumThis compoundModerate

The compound demonstrated varying degrees of effectiveness against different fungal pathogens, indicating its potential as a lead structure for developing new antifungal agents .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

The biological activity of this compound can be attributed to:

  • Electrophilic Nature : The trifluoromethyl group enhances the electrophilicity of the molecule, allowing it to interact more effectively with biological targets.
  • Hydrophobic Interactions : The compound's structure promotes hydrophobic interactions with lipid membranes, which can affect cell permeability and disrupt cellular functions.
  • Ion Channel Modulation : In anticonvulsant studies, it was noted that certain derivatives acted as moderate binders to neuronal voltage-sensitive sodium channels, influencing neurotransmission .

Case Studies

  • Anticonvulsant Screening : In a controlled study involving various anilides, this compound was found to be one of the more effective compounds in preventing seizures induced by electrical stimulation in animal models .
  • Fungicidal Efficacy : A series of bioassays against Colletotrichum species revealed that this compound had a significant effect on fungal growth inhibition, particularly when combined with specific adjuvants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)aniline and chloroacetyl chloride. Key parameters include:

  • Anhydrous conditions (e.g., dichloromethane solvent) to prevent hydrolysis of the chloroacetamide group .
  • Use of triethylamine as a base to neutralize HCl byproducts and drive the reaction forward .
  • Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials .
    • Yield Optimization : Reaction temperature (0–5°C minimizes side reactions), stoichiometric ratios (1:1.2 aniline:chloroacetyl chloride), and slow addition of reagents .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Analytical Workflow :

  • IR Spectroscopy : Confirms the presence of C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .
  • NMR Spectroscopy :
  • ¹H NMR : Signals for the aromatic protons (δ 7.2–8.0 ppm), NH (δ 8.5–9.5 ppm), and CH₂Cl (δ 4.0–4.5 ppm) .
  • ¹³C NMR : Peaks for carbonyl (δ 165–170 ppm) and CF₃ (δ 120–125 ppm) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What factors influence the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

  • Key Factors :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction rates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate reactions in biphasic systems .

Advanced Research Questions

Q. How do crystallographic studies elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Reveals dihedral angles between aromatic rings (e.g., 60.5° in related structures) and hydrogen-bonding networks (N-H···O) that stabilize crystal packing .
  • Key Findings : The chloro and trifluoromethyl groups induce steric and electronic effects, altering molecular planarity and influencing packing motifs .

Q. What methodologies are employed to evaluate the biological activity and mechanism of action of this compound?

  • Experimental Approaches :

  • In Vitro Assays : Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) using spectrophotometric or fluorometric readouts .
  • In Vivo Models : Antinociceptive activity evaluated in rodent pain models (e.g., formalin-induced inflammation) .
  • Molecular Docking : Computational simulations to predict binding affinities to target proteins (e.g., TRPV1 receptors) .

Q. What analytical challenges exist in detecting degradation products of this compound in environmental samples?

  • Analytical Strategies :

  • LC-MS/GC-MS : Detects trace metabolites (e.g., dechlorinated or hydroxylated derivatives) with limits of quantification (LOQ) < 1 ppb .
  • Matrix Effects : Soil or water samples require solid-phase extraction (SPE) to remove interfering compounds .
  • Degradation Pathways : Hydrolysis of the chloroacetamide group under alkaline conditions forms carboxylic acid derivatives .

Q. How can computational modeling predict the physicochemical properties and structure-activity relationships (SAR) of derivatives?

  • Computational Tools :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions to prioritize derivatives for synthesis .
  • QSAR Models : Uses descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide

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